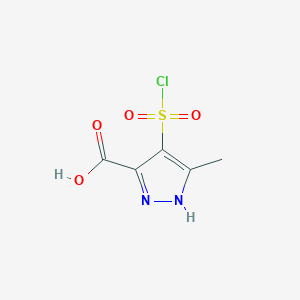

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Description

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organosulfur compound that features a pyrazole ring substituted with a chlorosulfonyl group, a methyl group, and a carboxylic acid group

Properties

IUPAC Name |

4-chlorosulfonyl-5-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O4S/c1-2-4(13(6,11)12)3(5(9)10)8-7-2/h1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALBGUDWOJPTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486497-42-0 | |

| Record name | 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid typically involves the chlorosulfonation of a suitable pyrazole precursor. One common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield. The general reaction scheme is as follows:

5-methyl-1H-pyrazole-3-carboxylic acid+chlorosulfonic acid→4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and safety. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher throughput.

Chemical Reactions Analysis

Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or thiosulfonates.

Key Reactions:

Mechanism : The sulfonyl chloride reacts via a two-step nucleophilic acyl substitution (SN₂), where the nucleophile attacks the electrophilic sulfur atom, displacing chloride.

Carboxylic Acid Reactions

The carboxylic acid group (-COOH) participates in typical acid-derived reactions, including esterification, amidation, and reduction.

Key Transformations:

Note : Competitive reactivity between sulfonyl chloride and carboxylic acid groups requires sequential protection/deprotection strategies.

Cyclization and Condensation Reactions

The compound acts as a precursor in heterocycle synthesis:

-

Pyrazolo[3,4-d]pyrimidines : Reacts with amidines or urea derivatives under basic conditions to form fused heterocycles .

-

Chalcone analogs : Condenses with aromatic aldehydes via Claisen-Schmidt reactions .

Example :

Oxidation and Reduction

-

Oxidation : The methyl group at position 5 can be oxidized to a carboxyl group using KMnO₄/H₂SO₄, yielding a disulfonic acid derivative .

-

Reduction : Selective reduction of the sulfonyl chloride to a thiol is achievable with LiAlH₄, though yields are moderate (40–60%) .

Thermal and pH Stability

Scientific Research Applications

Insecticides

Recent studies have highlighted the insecticidal properties of pyrazole derivatives. For instance, derivatives of 1H-pyrazole-5-carboxylic acid have been synthesized and evaluated for their activity against agricultural pests such as Aphis fabae. In particular, compounds with similar structures to 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid have shown promising results in reducing pest populations effectively, with some achieving mortality rates comparable to established commercial insecticides like imidacloprid .

Herbicides

The compound is also explored as a precursor for synthesizing herbicides. The chlorosulfonyl group enhances the reactivity of the molecule, making it suitable for further functionalization into herbicidal agents. It can be utilized in the synthesis of compounds like Halosulfuron Methyl, which is effective against a variety of weeds .

Antimicrobial Activity

This compound has potential as a scaffold for developing antimicrobial agents. Its derivatives have been investigated for their efficacy against various bacterial strains, showcasing significant antibacterial properties due to the presence of the pyrazole moiety .

Anti-inflammatory Agents

Research indicates that pyrazole derivatives can exhibit anti-inflammatory effects. The incorporation of the chlorosulfonyl group may enhance these properties, making this compound a candidate for further exploration in drug development targeting inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring: Starting from suitable hydrazine derivatives.

- Chlorosulfonylation: The introduction of the chlorosulfonyl group using reagents like chlorosulfonic acid.

- Carboxylation: Converting intermediates into the desired carboxylic acid form through various methods such as hydrolysis or direct carboxylation reactions.

Characterization techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compounds.

Case Studies

Mechanism of Action

The mechanism of action of 4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The chlorosulfonyl group can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds and subsequent modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-(chlorosulfonyl)benzoic acid

- 4-(chlorosulfonyl)phenyl dodecanoate

- 6-chlorosulfonylbenzoxazolin-2-one

Uniqueness

4-(chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and a chlorosulfonyl group, which confer distinct reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of structural features that can be exploited in various chemical transformations and applications.

Biological Activity

4-(Chlorosulfonyl)-5-methyl-1H-pyrazole-3-carboxylic acid is an organosulfur compound notable for its unique structural characteristics, including a pyrazole ring and a chlorosulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

The synthesis of this compound typically involves the chlorosulfonation of a suitable pyrazole precursor. A common method includes the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction is performed at low temperatures to prevent decomposition and ensure high yield. The general reaction scheme can be represented as follows:

The biological activity of this compound is primarily attributed to the presence of the chlorosulfonyl group, which can interact with nucleophilic sites in biological molecules. This interaction may lead to the formation of covalent bonds, modulating enzyme activity or receptor interactions, potentially influencing various biochemical pathways.

Medicinal Chemistry Applications

Research has indicated that this compound serves as a valuable intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been studied for various biological activities:

- Anti-inflammatory Activity : Compounds derived from pyrazoles have shown promising anti-inflammatory properties. For instance, derivatives have exhibited significant inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : Pyrazole derivatives have demonstrated broad-spectrum antimicrobial activities against various bacterial strains and fungi. Some compounds showed effective inhibition against Mycobacterium tuberculosis and other pathogenic microorganisms .

Insecticidal Activity

The insecticidal potential of pyrazole compounds has been explored extensively. In studies, certain derivatives exhibited high mortality rates against pests such as Aphis fabae, suggesting that this compound could be developed into effective agrochemicals for pest control .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Chlorosulfonyl)benzoic acid | Benzoic acid derivative with a chlorosulfonyl group | Moderate anti-inflammatory effects |

| 4-(Chlorosulfonyl)phenyl dodecanoate | Phenyl derivative with chlorosulfonyl group | Limited insecticidal activity |

| 6-Chlorosulfonylbenzoxazolin-2-one | Benzoxazole derivative with chlorosulfonyl group | Antimicrobial properties |

Uniqueness : The distinct combination of the pyrazole ring and the chlorosulfonyl group in this compound provides it with unique reactivity profiles not found in other similar compounds, allowing for diverse applications in both medicinal chemistry and material science .

Case Studies

- Anti-inflammatory Studies : In a study evaluating various pyrazole derivatives, compound 3k was noted for its comparable anti-inflammatory effects to indomethacin in models of carrageenan-induced edema .

- Insecticidal Efficacy : A series of novel pyrazole derivatives were synthesized and tested against Aphis fabae, where some exhibited over 85% mortality at low concentrations, indicating significant potential for agricultural applications .

Q & A

Q. How do steric and electronic effects govern the regioselectivity of pyrazole ring functionalization?

- Answer :

- Steric effects : Bulky substituents (e.g., 5-methyl) direct electrophiles to less hindered positions (e.g., 3- or 4-positions) .

- Electronic effects : Electron-withdrawing groups (e.g., -SO₂Cl) activate adjacent carbons for nucleophilic attack . Computational modeling (e.g., Fukui indices) quantifies site-specific reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.